Cas no 892592-08-4 ((2-methylpropyl)[(pyridin-2-yl)methyl]amine)
(2-methylpropyl)[(pyridin-2-yl)methyl]amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine
- 2-methyl-N-(2-pyridinylmethyl)-1-propanamine(SALTDATA: HCl)
- CHEMBRDG-BB 9071496
- (2-methylpropyl)[(pyridin-2-yl)methyl]amine
- AKOS000244019
- MFCD07411571
- 2-METHYL-N-(2-PYRIDINYLMETHYL)-1-PROPANAMINE
- 892592-08-4
- DTXSID70406030
- FT-0730232
- SCHEMBL172589
- EN300-169105
- SB53882
- (2-METHYLPROPYL)(PYRIDIN-2-YLMETHYL)AMINE
- G29647
- DA-01444
- STK511428
-
- MDL: MFCD07411571
- Inchi: 1S/C10H16N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,9,11H,7-8H2,1-2H3
- InChI Key: CBSNWEWHYJBTFH-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CN=1)CC(C)C
Computed Properties
- Exact Mass: 164.13100
- Monoisotopic Mass: 164.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 233.2±15.0 °C at 760 mmHg
- Flash Point: 94.8±20.4 °C
- PSA: 24.92000
- LogP: 2.21810
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
(2-methylpropyl)[(pyridin-2-yl)methyl]amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-methylpropyl)[(pyridin-2-yl)methyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM282715-10g |
2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine |
892592-08-4 | 95% | 10g |
$411 | 2021-08-18 | |
| TRC | M357513-10mg |
2-methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride |
892592-08-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357513-50mg |
2-methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride |
892592-08-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M357513-100mg |
2-methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride |
892592-08-4 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193609-100mg |
(2-Methylpropyl)[(pyridin-2-yl)methyl]amine |
892592-08-4 | 98% | 100mg |
¥918.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193609-250mg |
(2-Methylpropyl)[(pyridin-2-yl)methyl]amine |
892592-08-4 | 98% | 250mg |
¥1036.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193609-500mg |
(2-Methylpropyl)[(pyridin-2-yl)methyl]amine |
892592-08-4 | 98% | 500mg |
¥2136.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193609-1g |
(2-Methylpropyl)[(pyridin-2-yl)methyl]amine |
892592-08-4 | 98% | 1g |
¥3194.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193609-2.5g |
(2-Methylpropyl)[(pyridin-2-yl)methyl]amine |
892592-08-4 | 98% | 2.5g |
¥5896.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193609-5g |
(2-Methylpropyl)[(pyridin-2-yl)methyl]amine |
892592-08-4 | 98% | 5g |
¥10422.00 | 2024-04-26 |
(2-methylpropyl)[(pyridin-2-yl)methyl]amine Suppliers
(2-methylpropyl)[(pyridin-2-yl)methyl]amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (2-methylpropyl)[(pyridin-2-yl)methyl]amine
Comprehensive Overview of (2-methylpropyl)[(pyridin-2-yl)methyl]amine (CAS No. 892592-08-4): Properties, Applications, and Industry Insights
(2-methylpropyl)[(pyridin-2-yl)methyl]amine (CAS No. 892592-08-4) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This amine derivative combines a pyridine ring with an isobutyl group, offering versatile reactivity for heterocyclic synthesis. Recent studies highlight its potential as a ligand precursor in catalytic systems and a building block for bioactive molecules, aligning with growing demand for nitrogen-containing scaffolds in drug discovery.
The compound's molecular structure (C10H16N2) features a pyridinylmethyl moiety attached to a secondary amine, enabling diverse functionalization pathways. Researchers particularly value its chelating properties, which facilitate metal coordination chemistry – a hot topic in green catalysis and material science applications. With the rise of AI-driven molecular design, computational studies suggest this amine could optimize ADMET properties when incorporated into larger pharmacophores.
Industrial interest in CAS No. 892592-08-4 correlates with several trending topics: sustainable synthesis methods (particularly microwave-assisted reactions), crop protection agents development, and allosteric modulator design for neurological targets. Analytical data indicates growing searches for "pyridine amine derivatives solubility" and "sterically hindered amine applications," reflecting market needs. The compound's logP value (~1.8) makes it suitable for blood-brain barrier penetration studies, a key focus in CNS drug development pipelines.
From a synthetic chemistry perspective, this amine demonstrates excellent stability under Pictet-Spengler conditions and participates efficiently in reductive amination protocols. Patent analysis reveals increasing utilization in photoredox catalysis systems, especially for C-N bond formation – currently a top search term among medicinal chemistry professionals. The isobutyl side chain enhances lipophilicity tuning, addressing industry demands for compounds balancing solubility and membrane permeability.
Quality standards for (2-methylpropyl)[(pyridin-2-yl)methyl]amine typically require ≥98% purity (HPLC), with strict control of heavy metal residues (<10 ppm). Storage recommendations emphasize protection from oxidative degradation using nitrogen atmospheres – a detail frequently queried in chemical handling forums. Recent innovations include its use in continuous flow manufacturing setups, reducing organic solvent consumption by 40-60% compared to batch processes.
Emerging applications leverage the compound's hydrogen bonding capacity for supramolecular chemistry architectures. With the pharmaceutical industry prioritizing fragment-based drug discovery, this amine's molecular weight (164.25 g/mol) positions it as an ideal chemical probe. Analytical techniques like LC-MS and NMR (characteristic shifts at δ 8.5 ppm for pyridyl protons) ensure precise quality verification, crucial for GMP-compliant production.
The regulatory landscape for CAS No. 892592-08-4 remains favorable, with no current REACH restrictions in major markets. Environmental studies indicate moderate biodegradability (OECD 301D), aligning with green chemistry principles. Safety data sheets recommend standard laboratory precautions, though its vapor pressure (0.12 mmHg at 25°C) minimizes inhalation risks – an important consideration for occupational health compliance.
Market projections suggest 6-8% annual growth for similar fine chemicals, driven by contract research organizations expanding their compound libraries. The compound's cost-effectiveness compared to chiral amines makes it attractive for high-throughput screening campaigns. Technical literature frequently associates it with kinase inhibitor research and PET tracer development – two areas receiving substantial biotech investment.
Future research directions may explore its polymorphism characteristics for crystal engineering applications, or its potential in ionic liquid formulations. The presence of both aliphatic and aromatic nitrogen centers enables participation in multicomponent reactions, a technique gaining popularity for library synthesis. As structure-activity relationship (SAR) studies become more data-intensive, this compound's well-defined spectroscopic fingerprints facilitate machine learning model training.
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